3,6-dimethoxypyridazine-4-carboxylic Acid
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Overview
Description
3,6-Dimethoxypyridazine-4-carboxylic acid is a chemical compound with the molecular formula C7H8N2O4 and a molecular weight of 184.15 g/mol . It is a pyridazine derivative, characterized by the presence of two methoxy groups at positions 3 and 6, and a carboxylic acid group at position 4 on the pyridazine ring. This compound is primarily used in research settings and has various applications in the fields of chemistry and biology.
Preparation Methods
The synthesis of 3,6-dimethoxypyridazine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridazine precursor.
Chemical Reactions Analysis
3,6-Dimethoxypyridazine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,6-Dimethoxypyridazine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research involving this compound includes its potential use as a pharmaceutical intermediate.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6-dimethoxypyridazine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carboxylic acid groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of the research .
Comparison with Similar Compounds
3,6-Dimethoxypyridazine-4-carboxylic acid can be compared with other pyridazine derivatives, such as:
3,6-Dimethoxypyridazine: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
4-Carboxypyridazine: Lacks the methoxy groups, which affects its binding properties and reactivity.
3,6-Dimethoxypyridazine-4-boronic acid MIDA ester: Contains a boronic acid group, making it useful in cross-coupling reactions.
The uniqueness of this compound lies in its combination of methoxy and carboxylic acid groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
3,6-dimethoxypyridazine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-12-5-3-4(7(10)11)6(13-2)9-8-5/h3H,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEYDHWMGJRWEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C(=C1)C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375501 |
Source
|
Record name | 3,6-dimethoxypyridazine-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89694-24-6 |
Source
|
Record name | 3,6-dimethoxypyridazine-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Dimethoxypyridazine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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